3-(Oxane-4-carbonyl)oxan-2-one

Description

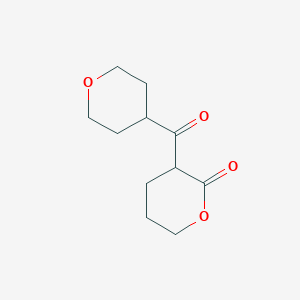

3-(Oxane-4-carbonyl)oxan-2-one is a bicyclic lactone comprising a six-membered oxan-2-one (tetrahydropyran-2-one) ring substituted at position 3 with an oxane-4-carbonyl group. This structural motif introduces steric and electronic effects that influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C11H16O4 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

3-(oxane-4-carbonyl)oxan-2-one |

InChI |

InChI=1S/C11H16O4/c12-10(8-3-6-14-7-4-8)9-2-1-5-15-11(9)13/h8-9H,1-7H2 |

InChI Key |

TWFKTBIFMQZWRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)OC1)C(=O)C2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxane-4-carbonyl)oxan-2-one typically involves the formation of the oxane ring through epoxide opening reactions. One common method is the reaction of an epoxide with trimethyloxosulfonium iodide, which leads to the formation of the oxetane motif . This process can be further manipulated to incorporate various substituents, allowing for the creation of a range of oxetane derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-quality reference standards and precise reaction conditions to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Oxane-4-carbonyl)oxan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions can introduce new functional groups into the oxane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation and reducing agents such as sodium borohydride for reduction . Reaction conditions typically involve moderate heating and the use of solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

3-(Oxane-4-carbonyl)oxan-2-one has a wide range of applications in scientific research, including:

Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving cyclic ethers.

Mechanism of Action

The mechanism of action of 3-(Oxane-4-carbonyl)oxan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s oxane ring structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level . Specific pathways and targets depend on the context of its application, such as its role in organic synthesis or medicinal research.

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Physicochemical and Toxicological Profiles

- Polar Substituents: Hydroxyl and hydroxymethyl groups (e.g., 3,5-dihydroxy-6-(hydroxymethyl)oxan-2-one) increase water solubility and reduce toxicity, as shown by its lack of Ames toxicity and carcinogenicity .

- Fluorinated Groups : The trifluoromethyl substituent in (4R)-4-hydroxy-4-(trifluoromethyl)oxan-2-one enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry .

- Alkyl/Aromatic Chains : δ-Jasmine lactone’s unsaturated chain contributes to its volatility and application in perfumery , while allyl groups (e.g., 3-(prop-2-en-1-yl)oxan-2-one) introduce reactivity for synthetic derivatization .

- This compound : The oxane-4-carbonyl group likely reduces solubility compared to hydroxylated analogs but may improve binding affinity in protein-ligand interactions, akin to piperazine derivatives (e.g., 1-(Oxane-4-carbonyl)piperazine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.